molecular formula C15H31IO2Si B14266599 Tri(propan-2-yl)silyl 6-iodohexanoate CAS No. 188743-53-5

Tri(propan-2-yl)silyl 6-iodohexanoate

Cat. No.: B14266599
CAS No.: 188743-53-5
M. Wt: 398.39 g/mol
InChI Key: DWILFLNRMSYFPX-UHFFFAOYSA-N
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Description

Tri(propan-2-yl)silyl 6-iodohexanoate is an organosilicon compound with the molecular formula C15H31IO2Si. This compound is characterized by the presence of a silyl group (tri(propan-2-yl)silyl) attached to a 6-iodohexanoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(propan-2-yl)silyl 6-iodohexanoate typically involves the reaction of 6-iodohexanoic acid with tri(propan-2-yl)silanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAPTri(propan-2-yl)silyl 6-iodohexanoate+By-products\text{6-Iodohexanoic acid} + \text{Tri(propan-2-yl)silanol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{By-products} 6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAP​Tri(propan-2-yl)silyl 6-iodohexanoate+By-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tri(propan-2-yl)silyl 6-iodohexanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding hexanoate derivative.

    Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.

Major Products

    Substitution: Formation of azidohexanoate, thiolhexanoate, or alkoxyhexanoate derivatives.

    Reduction: Formation of hexanoate derivatives.

    Oxidation: Formation of silanol or siloxane derivatives.

Scientific Research Applications

Tri(propan-2-yl)silyl 6-iodohexanoate has several applications in scientific research:

    Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of silicon-based materials and coatings.

    Biology and Medicine: Employed in the development of bioactive compounds and drug delivery systems.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Tri(propan-2-yl)silyl 6-iodohexanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can act as a protecting group in organic synthesis, while the iodine atom can undergo substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tri(propan-2-yl)silyl group.

Comparison with Similar Compounds

Similar Compounds

    Tri(propan-2-yl)silane: An organosilicon compound used as a reducing agent and scavenger in peptide synthesis.

    6-Iodohexanoic Acid: A precursor in the synthesis of various organic compounds.

    Tri(propan-2-yl)silanol: Used in the synthesis of silyl ethers and other silicon-based compounds.

Uniqueness

Tri(propan-2-yl)silyl 6-iodohexanoate is unique due to the combination of the silyl protecting group and the iodohexanoate moiety, making it versatile in organic synthesis and material science applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its importance.

Properties

CAS No.

188743-53-5

Molecular Formula

C15H31IO2Si

Molecular Weight

398.39 g/mol

IUPAC Name

tri(propan-2-yl)silyl 6-iodohexanoate

InChI

InChI=1S/C15H31IO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(17)10-8-7-9-11-16/h12-14H,7-11H2,1-6H3

InChI Key

DWILFLNRMSYFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)CCCCCI

Origin of Product

United States

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